molecular formula C19H19N5O4S B2514137 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 902593-29-7

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2514137
CAS No.: 902593-29-7
M. Wt: 413.45
InChI Key: UDZXVXDMMZPBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) , a critical intracellular signaling node in immunoreceptor pathways. Its primary research value lies in probing the role of SYK in B-cell receptor signaling and Fc receptor-mediated activation in mast cells, macrophages, and neutrophils. By selectively inhibiting SYK, this compound is a vital tool for investigating the molecular mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and lupus, as well as allergic responses. Furthermore, research explores its application in oncology, particularly in the context of B-cell malignancies where constitutive SYK signaling promotes cell survival and proliferation. The 8,9-dimethoxy substitution on the triazoloquinazoline core is a key structural feature contributing to its high affinity and potency. This inhibitor enables researchers to dissect complex signaling networks and validate SYK as a therapeutic target in preclinical models, providing critical insights for drug discovery efforts.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h4-8H,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZXVXDMMZPBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4=CC=CO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. The starting materials often include 8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline and furan-2-carbaldehyde. The synthesis process may involve:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfanyl group: This is achieved through a nucleophilic substitution reaction.

    Attachment of the furan ring: This step involves the reaction of the intermediate with furan-2-carbaldehyde under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl or furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

  • Substituents :
    • Acetamide group: 3-Chloro-4-methoxyphenyl.
    • Triazoloquinazoline core: 2-phenyl instead of 2-methyl.
  • Molecular Formula : C₃₁H₂₆ClN₅O₄S.
  • Key Differences : The phenyl group at position 2 of the triazoloquinazoline and the chloro-methoxyphenyl acetamide substituent enhance steric bulk and lipophilicity compared to the target compound’s furan-2-ylmethyl group. These modifications may influence binding affinity to hydrophobic targets .

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

  • Substituents :
    • Acetamide group: 2-methoxyphenyl.
    • Triazoloquinazoline core: Identical to the target compound (2-methyl, 8,9-dimethoxy).
  • Molecular Formula : C₂₁H₂₁N₅O₄S.
  • This could impact solubility and metabolic stability .

Functional Analogues with Sulfanyl-Acetamide Linkages

Compounds sharing the sulfanyl-acetamide functional group but differing in core structures include:

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)

  • Core Structure : Triazolo[1,5-a]pyrimidine.
  • Substituents : 2,6-difluorophenyl and methyl groups.
  • Use : Herbicide targeting acetolactate synthase (ALS) in plants.
  • Comparison: The sulfonamide group in flumetsulam differs from the sulfanyl-acetamide linkage in the target compound.

Research Findings and Implications

  • Steric and Electronic Effects : Replacement of the triazoloquinazoline’s 2-methyl group with a phenyl (as in ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Agrochemical Potential: Structural parallels with flumetsulam suggest possible herbicidal activity, though this requires empirical validation .

Biological Activity

The compound 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a novel synthetic derivative that incorporates a triazole-fused quinazoline structure. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article examines the biological activity of this compound through various studies, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and quinazoline moieties. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Quinazoline Derivatives

Compound IDCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17HepG27.03
18HCT-1168.42
20HepG29.43

The above table shows that compound 16 , a derivative closely related to our target compound, exhibits potent cytotoxicity against HepG2 and HCT-116 cell lines with IC50 values indicating high efficacy at low concentrations .

The mechanism of action for compounds in this class often involves DNA intercalation and inhibition of topoisomerase II activity. For instance, studies have shown that certain derivatives can intercalate into DNA effectively, leading to disruption of replication processes in cancer cells. The binding affinity for DNA is crucial for their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have also been evaluated for antimicrobial activities. The inhibition zones against various bacterial strains indicate moderate antibacterial effects.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound IDBacterial StrainInhibition Zone (mm)
THTQE. coli15
THTQS. aureus16
THTQB. subtilis9
THTQP. mirabilis19

The results indicate that the tested compounds exhibit varying degrees of antibacterial activity against common pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. The presence of specific functional groups significantly influences their potency:

  • Substituents on the Quinazoline Ring : Modifications such as methoxy or methyl groups enhance lipophilicity and improve cellular uptake.
  • Triazole Moiety : The incorporation of triazole increases binding affinity to DNA due to additional hydrogen bonding capabilities.
  • Furan Substituent : The furan ring contributes to the overall electronic properties and may enhance interactions with biological targets.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of quinazoline derivatives in clinical settings:

  • Study on HepG2 Cells : A derivative with a similar structure was tested against HepG2 cells and showed a significant reduction in cell viability at concentrations as low as 6 μM.
  • Topoisomerase Inhibition Study : Compounds were assessed for their ability to inhibit topoisomerase II activity, with some derivatives showing IC50 values as low as 15 μM, indicating strong inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide?

  • Methodology : The synthesis involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Thiolation : Reacting the triazoloquinazoline core with a thiolating agent (e.g., KOH in ethanol) to introduce the sulfanyl group.
  • Acetamide coupling : Using chloroacetamide derivatives under reflux conditions (e.g., ethanol, 1–2 hours) to form the acetamide bridge .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) to isolate the product .

Q. How can the structure of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of methoxy (δ 3.8–4.0 ppm), furan (δ 6.3–7.5 ppm), and triazole protons (δ 8.0–9.0 ppm) .
  • Mass spectrometry : Verify molecular weight (expected m/z ~500–550 Da) .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (tolerance ≤0.4%) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Anti-exudative activity : Use carrageenan-induced rat paw edema models, comparing efficacy (e.g., 10 mg/kg dose) against reference drugs like diclofenac .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model intermediate stability and transition states, reducing trial-and-error experimentation .
  • Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR) to prioritize derivatives with enhanced affinity. Docking poses (e.g., π-π stacking with triazole rings) guide structural modifications .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., identical cell lines, doses). For example, discrepancies in anti-inflammatory activity may arise from variations in animal models (e.g., murine vs. rat) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends. Methoxy groups at C8/C9 may enhance solubility but reduce membrane permeability .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the furan-methyl moiety to improve absorption .

Q. How to design derivatives to mitigate toxicity while retaining efficacy?

  • Functional group replacement : Substitute the furan ring with bioisosteres (e.g., thiophene) to reduce metabolic oxidation risks .
  • Metabolic profiling : Use hepatic microsome assays to identify toxic metabolites (e.g., epoxides from triazole rings) and modify labile sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.